molecular formula C10H15N3O2 B567306 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1223748-46-6

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B567306
CAS No.: 1223748-46-6
M. Wt: 209.249
InChI Key: DPPQTSHGZKXYGY-UHFFFAOYSA-N
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Description

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a pyrrolidinylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with a halomethyl-substituted pyrazole.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A cyclic secondary amine with a similar pyrrolidine ring structure.

    Pyrazole: A five-membered ring containing two nitrogen atoms, similar to the pyrazole ring in the compound.

    Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring, often used in medicinal chemistry.

Uniqueness

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-methyl-5-(pyrrolidin-1-ylmethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-12-9(10(14)15)6-8(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPQTSHGZKXYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676576
Record name 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-46-6
Record name 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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